

An In-Depth Technical Guide to tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Boc-4-(4-methylphenyl)piperazine
Cat. No.:	B2469769

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

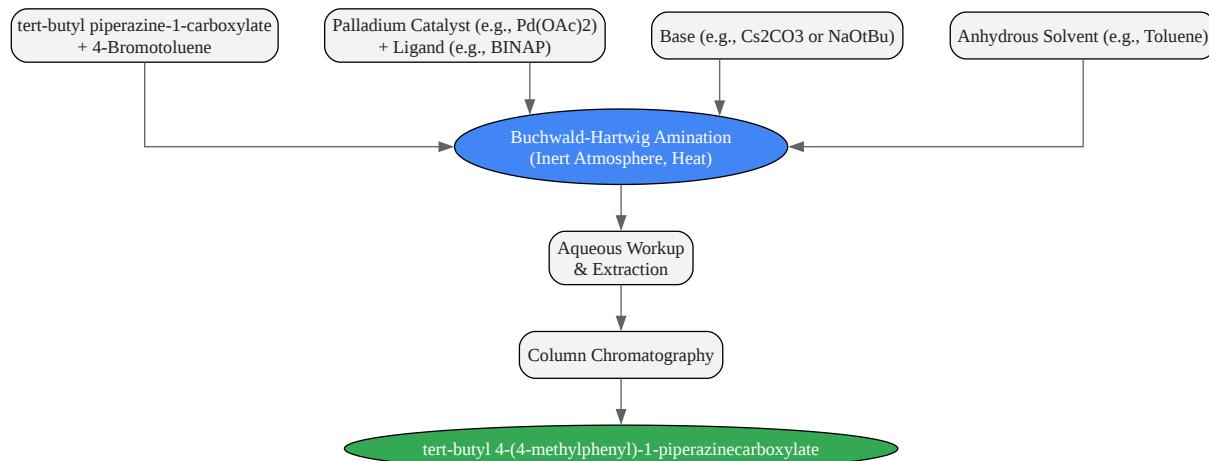
This guide provides a comprehensive technical overview of tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, established synthesis protocols, analytical characterization, and its role as a versatile intermediate in the development of novel therapeutics.

Introduction: The Significance of the Arylpiperazine Moiety

The piperazine ring is a privileged scaffold in drug discovery, renowned for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. When functionalized with an aryl group, as in the case of tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate, it forms a class of compounds with broad biological activities. The Boc-protected nitrogen atom offers a stable yet readily cleavable handle for further synthetic transformations, making this compound a valuable starting material for the synthesis of complex molecular architectures. The 4-methylphenyl (p-tolyl) group can also play a crucial role in molecular recognition by interacting with specific biological targets.

Physicochemical Properties

Understanding the fundamental physicochemical properties of tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate is essential for its effective use in synthesis and formulation.


Property	Value	Source
CAS Number	879487-98-6	[1] [2]
Molecular Formula	C ₁₆ H ₂₄ N ₂ O ₂	[1] [2]
Molecular Weight	276.38 g/mol	[1] [2]
Appearance	White to off-white solid	Inferred from related compounds
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.	Inferred from synthesis protocols

Synthesis and Purification

The synthesis of tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction provides an efficient and versatile method for the formation of the crucial carbon-nitrogen bond between the aryl ring and the piperazine moiety.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Synthetic Workflow: Buchwald-Hartwig Amination

The general workflow for the synthesis involves the coupling of tert-butyl piperazine-1-carboxylate with an appropriate aryl halide, in this case, 4-bromotoluene or a related p-tolyl electrophile.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate.

Detailed Experimental Protocol

The following protocol is a representative example of a Buchwald-Hartwig amination for the synthesis of arylpiperazine derivatives and can be adapted for the specific synthesis of tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate.[\[6\]](#)

Materials:

- tert-Butyl piperazine-1-carboxylate (1.0 eq)
- 4-Bromotoluene (1.0-1.2 eq)

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02-0.05 eq)
- 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03-0.08 eq)
- Cesium carbonate (Cs_2CO_3) or Sodium tert-butoxide (NaOtBu) (~2.0 eq)
- Anhydrous toluene

Procedure:

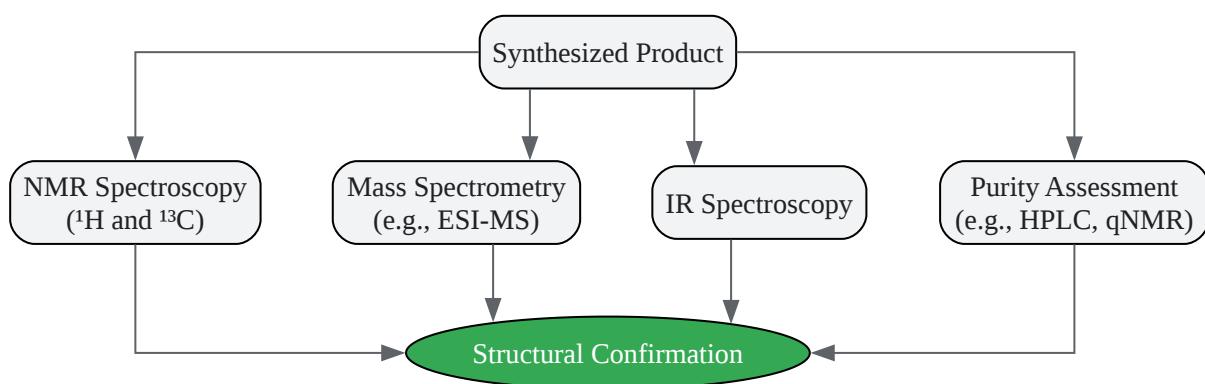
- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, BINAP, and the base.
- Add tert-butyl piperazine-1-carboxylate and 4-bromotoluene to the flask.
- Add anhydrous toluene via syringe.
- Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
- Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following section outlines the expected analytical data based on the structure of tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate and data from closely related analogues.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the p-tolyl group (two doublets in the aromatic region and a singlet for the methyl group), the piperazine ring protons (two sets of multiplets), and a singlet for the nine equivalent protons of the tert-butyl group.
 - Aromatic protons (p-tolyl): ~6.8-7.2 ppm (two doublets, 4H)
 - Piperazine protons (N-CH₂): ~3.6 ppm (multiplet, 4H)
 - Piperazine protons (Ar-N-CH₂): ~3.2 ppm (multiplet, 4H)
 - Methyl protons (p-tolyl): ~2.3 ppm (singlet, 3H)
 - tert-Butyl protons: ~1.5 ppm (singlet, 9H)
- ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the p-tolyl group, the piperazine carbons, the carbonyl carbon of the Boc group, the quaternary carbon, and the methyl carbons of the tert-butyl group, and the methyl carbon of the tolyl group.[\[10\]](#)
 - Carbonyl carbon (C=O): ~155 ppm
 - Aromatic carbons (p-tolyl): ~120-150 ppm
 - Quaternary carbon (Boc): ~80 ppm
 - Piperazine carbons: ~40-55 ppm
 - tert-Butyl carbons: ~28 ppm
 - Methyl carbon (p-tolyl): ~20 ppm


Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the protonated molecule $[M+H]^+$ at an m/z corresponding to the molecular weight of the compound plus the mass of a proton (277.2).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[\[11\]](#)[\[12\]](#)

- C-H stretch (aromatic): $\sim 3100\text{-}3000\text{ cm}^{-1}$
- C-H stretch (aliphatic): $\sim 2975\text{-}2850\text{ cm}^{-1}$
- C=O stretch (carbamate): $\sim 1690\text{ cm}^{-1}$
- C-N stretch: $\sim 1240\text{ cm}^{-1}$ and $\sim 1170\text{ cm}^{-1}$
- C-O stretch: $\sim 1160\text{ cm}^{-1}$

[Click to download full resolution via product page](#)

Caption: Analytical workflow for the characterization of tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate.

Applications in Drug Discovery and Medicinal Chemistry

Tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate serves as a critical intermediate in the synthesis of a wide range of biologically active molecules. The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine of the piperazine ring, which can then be further functionalized.

The arylpiperazine moiety is a common feature in many approved drugs and clinical candidates targeting a variety of receptors and enzymes, particularly in the central nervous system (CNS). This structural motif is often found in compounds with antipsychotic, antidepressant, and anxiolytic activities.^[13] The 4-methylphenyl group can contribute to the binding affinity and selectivity of the final compound for its biological target. For instance, related arylpiperazine derivatives have been explored as ligands for serotonin and dopamine receptors.^{[14][15]}

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate. Based on data for analogous compounds, it may cause skin and eye irritation.^{[3][16]}

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information.

Conclusion

Tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis via the Buchwald-Hartwig

amination and the presence of a readily manipulable Boc-protecting group make it an attractive starting material for the construction of diverse compound libraries for drug discovery. The inherent properties of the arylpiperazine scaffold suggest its utility in the development of new therapeutic agents, particularly for CNS disorders. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. web.pdx.edu [web.pdx.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. connectjournals.com [connectjournals.com]
- 14. chemimpex.com [chemimpex.com]
- 15. nbino.com [nbino.com]

- 16. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2469769#tert-butyl-4-4-methylphenyl-1-piperazinecarboxylate-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com